1-(3-Ethyl-3-hydroxyazetidin-1-yl)-2,2,2-trifluoroethan-1-one

Lipophilicity ADME Drug Design

1-(3-Ethyl-3-hydroxyazetidin-1-yl)-2,2,2-trifluoroethan-1-one (CAS 1480879-83-1) is a fluorinated azetidine building block with molecular formula C₇H₁₀F₃NO₂ and molecular weight 197.16 g/mol. The compound is supplied at 97–98% purity by multiple vendors and features a calculated LogP of 0.532, topological polar surface area (TPSA) of 40.54 Ų, one hydrogen bond donor, and two hydrogen bond acceptors.

Molecular Formula C7H10F3NO2
Molecular Weight 197.15 g/mol
Cat. No. B13502502
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Ethyl-3-hydroxyazetidin-1-yl)-2,2,2-trifluoroethan-1-one
Molecular FormulaC7H10F3NO2
Molecular Weight197.15 g/mol
Structural Identifiers
SMILESCCC1(CN(C1)C(=O)C(F)(F)F)O
InChIInChI=1S/C7H10F3NO2/c1-2-6(13)3-11(4-6)5(12)7(8,9)10/h13H,2-4H2,1H3
InChIKeyKXEMERANFWYUHC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(3-Ethyl-3-hydroxyazetidin-1-yl)-2,2,2-trifluoroethan-1-one: Core Identity and Procurement-Grade Specifications


1-(3-Ethyl-3-hydroxyazetidin-1-yl)-2,2,2-trifluoroethan-1-one (CAS 1480879-83-1) is a fluorinated azetidine building block with molecular formula C₇H₁₀F₃NO₂ and molecular weight 197.16 g/mol . The compound is supplied at 97–98% purity by multiple vendors and features a calculated LogP of 0.532, topological polar surface area (TPSA) of 40.54 Ų, one hydrogen bond donor, and two hydrogen bond acceptors . Its structure combines a strained four-membered azetidine ring with an N-trifluoroacetyl group and a 3-ethyl-3-hydroxy substitution pattern, creating a differentiated physicochemical profile relative to simpler N-trifluoroacetyl azetidine analogs [1].

Why 1-(3-Ethyl-3-hydroxyazetidin-1-yl)-2,2,2-trifluoroethan-1-one Cannot Be Replaced by Generic N-Trifluoroacetyl Azetidines


The compound occupies a distinct physicochemical niche among N-trifluoroacetyl azetidine derivatives. Its combined 3-ethyl and 3-hydroxy substituents produce a LogP (0.532) that is intermediate between the more lipophilic unsubstituted analog (LogP 0.72) and the more polar 3-hydroxy-only analog (LogP 0.03) . This balanced lipophilicity, together with dual hydrogen-bonding capability (1 donor, 2 acceptors) absent in the unsubstituted comparator (0 donors, 1 acceptor), alters solubility, permeability, and molecular recognition properties in ways that simple in-class substitution cannot recapitulate . In drug discovery programs where the N-trifluoroacetyl azetidine scaffold has demonstrated nanomolar potency (e.g., aggrecanase inhibition, IC₅₀ = 3 nM), the specific 3-ethyl-3-hydroxy substitution pattern directly governs target engagement and selectivity [1].

Quantitative Differentiation Evidence for 1-(3-Ethyl-3-hydroxyazetidin-1-yl)-2,2,2-trifluoroethan-1-one vs. Closest Analogs


Lipophilicity Modulation: LogP Comparison vs. Unsubstituted and 3-Hydroxy-Only N-Trifluoroacetyl Azetidines

The target compound exhibits a calculated LogP of 0.532, which is 0.19 log units lower than the unsubstituted 1-(azetidin-1-yl)-2,2,2-trifluoroethanone (LogP 0.72) and 0.50 log units higher than the 3-hydroxy-only analog (LogP 0.03) . This intermediate lipophilicity is driven by the opposing contributions of the ethyl group (lipophilicity increase) and the hydroxyl group (lipophilicity decrease), providing fine-tuned control over partition behavior that neither comparator achieves alone .

Lipophilicity ADME Drug Design

Hydrogen-Bonding Capacity: Dual Donor-Acceptor Profile vs. Non-Hydroxy and Acetyl Comparators

The target compound possesses 1 hydrogen bond donor (3-OH) and 2 hydrogen bond acceptors (amide carbonyl, hydroxyl oxygen), yielding a TPSA of 40.54 Ų . In contrast, the unsubstituted N-trifluoroacetyl azetidine (CAS 51599-69-0) has 0 donors and 1 acceptor (PSA 20.31 Ų) . The non-fluorinated acetyl analog 1-(3-ethyl-3-hydroxyazetidin-1-yl)ethan-1-one, while matching the donor/acceptor count, differs fundamentally in electronic character due to the absence of the electron-withdrawing CF₃ group (XLogP3 = −0.4 vs. LogP 0.532) [1].

Hydrogen Bonding Molecular Recognition Fragment-Based Drug Design

Metabolic and Chemical Stability Advantage: N-Trifluoroacetyl vs. N-Acetyl Protection

The N-trifluoroacetyl group is known to resist enzymatic hydrolysis relative to N-acetyl groups. Literature on N-trifluoroacetyladriamycin (AD 41) demonstrates that the N-trifluoroacetyl bond on the glycoside moiety is very stable and does not easily undergo enzymatic hydrolysis, whereas the corresponding valerate ester is split very rapidly by tissue and blood hydrolases [1]. Applied to the azetidine scaffold, the N-trifluoroacetyl cap in the target compound is expected to provide superior metabolic stability compared to the N-acetyl analog 1-(3-ethyl-3-hydroxyazetidin-1-yl)ethan-1-one (CAS 1490352-72-1), where the acetyl group is susceptible to N-deacetylation [2].

Metabolic Stability Prodrug Design N-Dealkylation

¹⁹F NMR Spectroscopic Handle: Enabling Fragment-Based Screening and Protein-Observed NMR

The trifluoromethyl group of the N-trifluoroacetyl moiety provides a sensitive ¹⁹F NMR probe with a chemical shift distinct from aromatic CF₃ groups used in many fluorinated fragments . The non-fluorinated acetyl analog (CAS 1490352-72-1) lacks this capability entirely [1]. In the broader azetidine class, the N-trifluoroacetyl azetidine scaffold has demonstrated high-affinity binding (IC₅₀ = 3 nM against aggrecanase) with >100-fold selectivity over MMP-1, -2, and -9, highlighting the translational value of the ¹⁹F-containing scaffold in target engagement studies [2].

19F NMR Fragment-Based Drug Discovery Protein-Ligand Interactions

Synthetic Tractability: Single Rotatable Bond and Defined Stereoelectronic Profile vs. Flexible-Chain Alternatives

The target compound has only 1 rotatable bond (the ethyl side chain) and a constrained azetidine ring, compared to flexible-chain N-trifluoroacetyl amine analogs that may possess 3–5 rotatable bonds . The structurally related non-fluorinated analog 1-(3-ethyl-3-hydroxyazetidin-1-yl)ethan-1-one also has 1 rotatable bond, but lacks the electron-withdrawing CF₃ group that polarizes the amide bond and reduces N-inversion rates [1]. The combination of low rotatable bond count (favorable for entropy of binding) and trifluoroacetyl-mediated conformational restriction provides a more rigid, pre-organized binding pharmacophore relative to flexible-chain N-trifluoroacetyl amines [2].

Conformational Restriction Synthetic Efficiency Structure-Based Design

Optimal Application Scenarios for 1-(3-Ethyl-3-hydroxyazetidin-1-yl)-2,2,2-trifluoroethan-1-one Based on Verified Differentiation Evidence


Fragment-Based Drug Discovery (FBDD) Libraries Requiring ¹⁹F NMR Screening Compatibility

The compound's intrinsic trifluoromethyl group enables direct use in ¹⁹F NMR-based fragment screening without post-synthetic fluorination . Its balanced LogP (0.532) and dual hydrogen-bonding capacity (1 donor, 2 acceptors) provide a favorable starting point for fragment elaboration, while the single rotatable bond minimizes entropic penalty upon binding [1]. The N-trifluoroacetyl azetidine class has demonstrated nanomolar target engagement (aggrecanase IC₅₀ = 3 nM), validating the scaffold's potential for high-affinity interactions [2].

Lead Optimization of Azetidine-Containing Aggrecanase or MMP Inhibitors

The N-trifluoroacetyl azetidine scaffold is a validated pharmacophore for metalloproteinase inhibition, with the prototype compound achieving IC₅₀ = 3 nM and >100-fold selectivity over MMP-1, -2, and -9 . The target compound adds a 3-ethyl-3-hydroxy substitution pattern that modulates LogP by +0.50 units relative to the 3-hydroxy-only analog, potentially improving membrane permeability while maintaining hydrogen-bonding capacity for catalytic zinc coordination [1][2]. Researchers pursuing aggrecanase or related MMP targets can use this compound as a late-stage diversification intermediate to explore substituent effects on potency and selectivity.

Synthesis of Metabolically Stabilized Azetidine Prodrugs and Conjugates

The N-trifluoroacetyl group provides documented resistance to enzymatic hydrolysis, as established in the N-trifluoroacetyladriamycin series . This makes the target compound a suitable intermediate for constructing azetidine-based prodrugs or antibody-drug conjugate (ADC) payloads where N-deacylation would otherwise compromise stability in circulation . The 3-hydroxy group offers a convenient synthetic handle for further derivatization (etherification, esterification, carbamoylation) without affecting the N-trifluoroacetyl protective cap [1].

Physicochemical Property Benchmarking in Azetidine-Focused Chemical Series

With its well-characterized physicochemical profile (LogP 0.532, TPSA 40.54 Ų, 1 rotatable bond), the compound serves as a calibrated reference point for property-based lead optimization within azetidine chemical series . Its intermediate LogP, positioned between the more lipophilic unsubstituted analog (LogP 0.72) and the more polar 3-hydroxy analog (LogP 0.03), allows medicinal chemistry teams to systematically assess the impact of incremental structural modifications on ADME parameters without confounding from multiple variable changes [1][2].

Quote Request

Request a Quote for 1-(3-Ethyl-3-hydroxyazetidin-1-yl)-2,2,2-trifluoroethan-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.